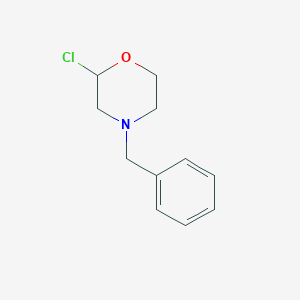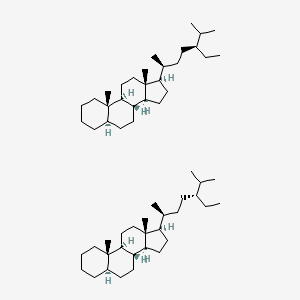
S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate is a chemical compound known for its unique structure and properties It belongs to the class of carbamothioates, which are characterized by the presence of a carbamate group bonded to a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate typically involves the reaction of N-methyl-N-(2-phenylethyl)amine with ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different carbamothioate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted carbamothioates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamothioate derivatives and related compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and protein functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-Ethyl N-(2-phenylethyl)carbamothioate
- N-Methyl-N-(2-phenylethyl)carbamothioate
- S-Methyl N-methyl-N-(2-phenylethyl)carbamothioate
Uniqueness
S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
92886-89-0 |
|---|---|
Molekularformel |
C12H17NOS |
Molekulargewicht |
223.34 g/mol |
IUPAC-Name |
S-ethyl N-methyl-N-(2-phenylethyl)carbamothioate |
InChI |
InChI=1S/C12H17NOS/c1-3-15-12(14)13(2)10-9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3 |
InChI-Schlüssel |
QKZYXVYNKCHBIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=O)N(C)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)


![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)


![5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B13790425.png)


![Methyl 3-[(2,3-diamino-4-pyridinyl)oxy]benzoate](/img/structure/B13790430.png)



